molecular formula C20H11ClF3NO2S B2774209 3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide CAS No. 1024164-16-6

3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B2774209
CAS No.: 1024164-16-6
M. Wt: 421.82
InChI Key: GMWZWXZVUWKYDS-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthothiophene derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxyphenyl group, and a carboxamide group attached to the naphtho[1,2-b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphtho[1,2-b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromonaphthalene and thiophene derivatives.

    Introduction of the chloro group: Chlorination of the naphtho[1,2-b]thiophene core can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the trifluoromethoxyphenyl group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethoxyphenyl boronic acid and a suitable palladium catalyst.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide is unique due to its naphtho[1,2-b]thiophene core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3NO2S/c21-16-15-10-5-11-3-1-2-4-14(11)17(15)28-18(16)19(26)25-12-6-8-13(9-7-12)27-20(22,23)24/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWZWXZVUWKYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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